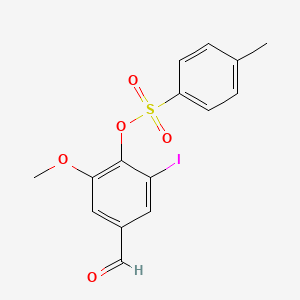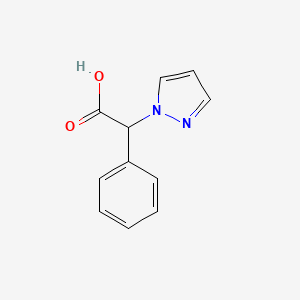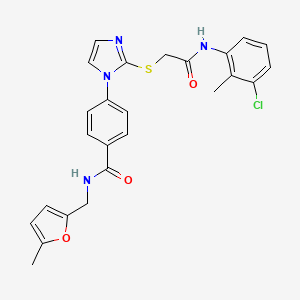![molecular formula C22H27N5O3S B2821998 N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-38-3](/img/structure/B2821998.png)
N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetylphenyl group, a methylpiperazinyl group, a cyclopentapyrimidinyl group, and a thioacetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents, it’s difficult to provide a detailed synthesis pathway .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including compounds with structural similarities to the queried chemical, were synthesized and studied as ligands for the histamine H4 receptor (H4R). These compounds were optimized for potency and showed promising results in vitro. Notably, a derivative demonstrated significant anti-inflammatory activity and antinociceptive effects in animal models, suggesting potential applications in pain management (Altenbach et al., 2008).
Radioligand for PET Imaging
Compounds structurally related to the queried chemical were part of a novel series used as selective ligands for the translocator protein (18 kDa). Specifically, DPA-714 and its derivatives, which share a pyrimidine structure, were designed for in vivo imaging using positron emission tomography (PET), indicating potential applications in diagnostic imaging and research (Dollé et al., 2008).
Antimicrobial and Anticholinesterase Activities
New derivatives of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, which resemble the queried chemical in structural complexity and functional groups, were synthesized and evaluated for their biological activities. Despite weak acetylcholinesterase inhibitory activities, some of these compounds showed significant antifungal activity against Candida parapsilosis, suggesting applications in antimicrobial research (Yurttaş et al., 2015).
Crystal Structure Analysis
Studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, which share structural features with the queried chemical, provided insights into their crystal structures. These compounds exhibited folded conformations and intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding the properties and potential applications of such complex molecules (Subasri et al., 2016).
Synthesis and Insecticidal Activity
A study on the synthesis of various heterocycles, including 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, explored their potential as insecticidal agents. Although structurally distinct, the complexity and potential biological activities of these compounds may provide insights relevant to the queried chemical, particularly in the context of agricultural research (Fadda et al., 2017).
Mechanism of Action
Target of Action
Related compounds have been found to inhibit cyclin-dependent kinases (cdks) . CDKs are a group of protein kinases that regulate the cell cycle and are often the target of anticancer drugs.
Mode of Action
Based on the structure and the known activity of related compounds, it can be hypothesized that this compound may inhibit its target proteins, possibly cdks , by binding to their active sites and preventing their normal function.
Biochemical Pathways
If the compound does indeed inhibit cdks , it would affect the cell cycle regulation pathway. This could lead to cell cycle arrest and apoptosis, which is a common mechanism of action for many anticancer drugs.
Result of Action
If it does inhibit cdks , it could lead to cell cycle arrest and apoptosis, potentially making it effective against cancer cells.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-15(28)16-5-3-6-17(13-16)23-20(29)14-31-21-18-7-4-8-19(18)27(22(30)24-21)26-11-9-25(2)10-12-26/h3,5-6,13H,4,7-12,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWHBUUMRKYATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-2-{[6-(4-bromophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2821917.png)


![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)


![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)
![2-[4-(5-Hydroxy-2-azabicyclo[4.4.0]dec-5-en-2-yl)phenyl]ethanenitrile](/img/structure/B2821926.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2821927.png)

![2-phenyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2821931.png)

![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B2821935.png)